Computed LogP Distinguishes 4-Amino-3-methyl from 5-Amino-3-methyl Regioisomer
The target compound's free base exhibits a computed XLogP3-AA of -0.4, while the 5-amino-3-methyl regioisomer shows an XLogP3-AA of 0.0. This 0.4 log unit difference corresponds to a ~2.5-fold difference in octanol-water partition coefficient, indicating measurably lower lipophilicity for the 4-amino-3-methyl substitution pattern [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 (free base, CAS 1795188-05-4) |
| Comparator Or Baseline | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid: XLogP3-AA = 0.0 (CAS 890014-47-8) |
| Quantified Difference | ΔLogP = 0.4 (target 2.5-fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019/2021 release) |
Why This Matters
Lower lipophilicity influences aqueous solubility, membrane permeability, and off-target binding potential, making the 4-amino-3-methyl isomer the preferred starting point for lead series requiring reduced logP.
- [1] PubChem CID 86207979, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/86207979 View Source
- [2] PubChem CID 4737041, (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/4737041 View Source
